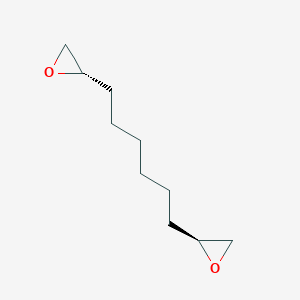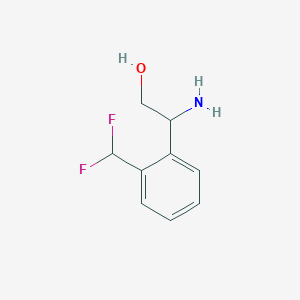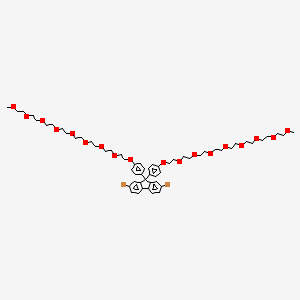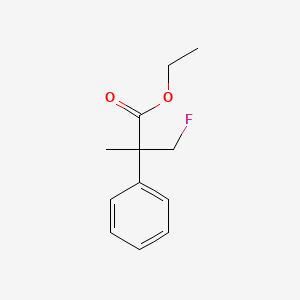
1,6-Di((S)-oxiran-2-yl)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Di((S)-oxiran-2-yl)hexane is an organic compound that features two oxirane (epoxide) rings attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 1,6-hexanediol.
Substitution: Formation of various functionalized hexane derivatives.
科学的研究の応用
1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
作用機序
The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.
類似化合物との比較
Similar Compounds
1,6-Hexanediol: Similar backbone but lacks the oxirane rings, making it less reactive in certain chemical reactions.
1,6-Diisocyanatohexane: Contains isocyanate groups instead of oxirane rings, used in the production of polyurethanes.
1,6-Diaminohexane: Features amine groups, commonly used in the synthesis of nylon and other polyamides.
Uniqueness
1,6-Di((S)-oxiran-2-yl)hexane is unique due to the presence of two oxirane rings, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in applications requiring cross-linking and functionalization.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChIキー |
CFHWRTNORXTUDE-UWVGGRQHSA-N |
異性体SMILES |
C1[C@@H](O1)CCCCCC[C@H]2CO2 |
正規SMILES |
C1C(O1)CCCCCCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)






![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)



![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
